Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is an organic compound with the molecular formula C17H26O6. It is a benzoate ester characterized by the presence of multiple ethoxyethoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to ethoxylation using ethylene oxide to introduce the ethoxyethoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple ethoxyethoxy groups facilitate its binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with fewer ethoxyethoxy groups, used as a solvent and in the production of cosmetics.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: Another related compound with similar structural features, used in industrial applications.
Uniqueness
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate stands out due to its multiple ethoxyethoxy groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles .
Properties
CAS No. |
32514-73-1 |
---|---|
Molecular Formula |
C17H26O6 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C17H26O6/c1-4-19-10-11-20-12-13-22-14(3)23-16-8-6-15(7-9-16)17(18)21-5-2/h6-9,14H,4-5,10-13H2,1-3H3 |
InChI Key |
QOMAQIUMGLVKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.